7-Bromo-2-chloro-1,5-naphthyridine

Description

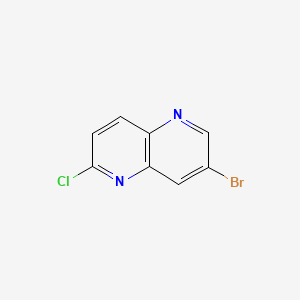

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKNUQKQAMKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-chloro-1,5-naphthyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-bromo-2-chloro-1,5-naphthyridine, a key heterocyclic building block in contemporary chemical research and pharmaceutical development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Molecular Profile

This compound is a dihalogenated heterocyclic compound built upon the 1,5-naphthyridine core. This scaffold is of significant interest due to its structural resemblance to quinoline and its prevalence in a wide array of biologically active molecules. The presence of two distinct halogen atoms at the C2 and C7 positions offers a versatile platform for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimentally determined data for some properties are limited in publicly accessible literature, computed values provide a reliable estimation for practical laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | PubChem[1] |

| Molecular Weight | 243.49 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1309774-03-5 | ChemicalBook[2] |

| Appearance | Solid (predicted) | CymitQuimica[3] |

| Melting Point | Not available | |

| Boiling Point | 319.6 ± 37.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.762 ± 0.06 g/cm³ (Predicted) | ChemSrc |

| InChI | InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | PubChem[1] |

| InChIKey | GPFKNUQKQAMKLP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=NC2=C1N=CC(=C2)Br)Cl | PubChem[1] |

Spectroscopic Characterization

While a complete, publicly available set of assigned spectra for this compound is scarce, the following represents expected spectral characteristics based on the analysis of similar naphthyridine structures. Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms of the naphthyridine core. The carbons directly attached to the nitrogen, bromine, and chlorine atoms will exhibit characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Synthesis of this compound

Hypothetical Synthetic Protocol

This protocol is a proposed pathway and should be optimized for laboratory implementation.

Step 1: Synthesis of a Dihalogenated 1,5-Naphthyridin-2-one Precursor

A plausible route would involve the cyclization of a 3-amino-bromopyridine derivative with a suitable three-carbon synthon, followed by chlorination.

Step 2: Chlorination of the Naphthyridinone

The resulting naphthyridinone can be converted to the target this compound by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a standard method for the conversion of hydroxylated nitrogen heterocycles to their chloro-derivatives.[4][5]

Sources

- 1. This compound | C8H4BrClN2 | CID 58310544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-bromo-2-chloro-3-methyl-1,5-naphthyridine CAS#: 2256059-92-2 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 7-Bromo-2-chloro-1,5-naphthyridine: A Key Heterocyclic Building Block

Abstract: This guide provides an in-depth technical overview of 7-Bromo-2-chloro-1,5-naphthyridine, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. We will explore its core chemical identifiers, physicochemical properties, established synthetic and purification protocols, and its versatile applications, with a focus on its role in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.

Core Compound Identification

The precise identification of a chemical entity is the foundation of reproducible science. This compound is a disubstituted naphthyridine, a class of aromatic heterocyclic compounds containing two fused pyridine rings.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₄BrClN₂[1]

-

Synonyms: 1,5-Naphthyridine, 7-bromo-2-chloro-[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is essential for its handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 243.49 g/mol | PubChem[1] |

| Monoisotopic Mass | 241.92464 Da | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Polar Surface Area | 25.78 Ų | PubChem[1] |

The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry.[3] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific hydrogen bonding interactions with biological targets, such as enzymes and receptors. This scaffold is a known bioisostere for quinoline and naphthalene systems, often imparting improved metabolic stability or modified pharmacological activity.[4] The introduction of halogen atoms at the 2 and 7 positions, as in the title compound, creates a powerful and versatile synthetic intermediate.

The differential reactivity of the C-Cl and C-Br bonds is the cornerstone of this molecule's utility. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for selective, sequential functionalization, making it an ideal platform for building molecular complexity.

Synthesis and Purification Workflow

The synthesis of substituted 1,5-naphthyridines often involves the cyclization of appropriately substituted pyridine precursors.[5] While multiple specific routes to this compound may exist in patent and journal literature, a generalized workflow is presented below. This workflow represents a common strategic approach in heterocyclic chemistry, starting from synthesis and moving through purification and validation.

Caption: Generalized workflow for the synthesis, purification, and validation of this compound.

Exemplar Protocol: Column Chromatography Purification

Causality: Column chromatography is the standard method for purifying moderately polar organic compounds like the title molecule from reaction byproducts and unreacted starting materials. Silica gel is chosen as the stationary phase due to its effectiveness in separating compounds based on polarity. The mobile phase (eluent) is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate); the ratio is optimized to achieve differential migration of the product and impurities.

Step-by-Step Methodology:

-

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., 100% hexanes) is prepared and carefully packed into a glass column to create the stationary phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry powder. This dry-loading technique typically results in better separation than liquid-loading.

-

Elution: The column is eluted with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 or 85:15).

-

Fraction Collection: Eluent is collected in fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid.

-

Validation: The purity of the final product is confirmed by analytical methods such as HPLC, ¹H NMR, and LC-MS to ensure it meets the required standard (typically >95%) for subsequent reactions.

Applications in Drug Discovery & Materials Science

The true value of this compound lies in its utility as a versatile building block for creating diverse molecular architectures.

Caption: Selective functionalization pathways for this compound leading to diverse applications.

Sequential Cross-Coupling Reactions

The differential reactivity enables a powerful one-pot or sequential two-step strategy:

-

Step 1 (C-Br Functionalization): A Suzuki or Sonogashira coupling is performed under conditions that selectively activate the C-Br bond, leaving the C-Cl bond intact. This allows for the introduction of an aryl, heteroaryl, or alkynyl group at the 7-position.

-

Step 2 (C-Cl Functionalization): The resulting 2-chloro-7-substituted-1,5-naphthyridine can then undergo a second coupling reaction, often requiring more forcing conditions (e.g., different ligand, higher temperature) to activate the more robust C-Cl bond. This is frequently a Buchwald-Hartwig amination or another Suzuki coupling.[5][6]

This strategic approach provides an efficient route to highly decorated 1,5-naphthyridine cores, which are integral to the synthesis of targeted therapeutics, including kinase inhibitors and antivirals.

Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, MDPI. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, MDPI. [Link]

Sources

- 1. This compound | C8H4BrClN2 | CID 58310544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1309774-03-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 7-Bromo-2-chloro-1,5-naphthyridine: Properties, Synthesis, and Application in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of 7-Bromo-2-chloro-1,5-naphthyridine, a key heterocyclic building block for researchers and professionals in drug development. We will explore its core molecular properties, its strategic importance in medicinal chemistry, a representative synthetic workflow, and a detailed experimental protocol for its application in cross-coupling reactions. The 1,5-naphthyridine scaffold is a recognized pharmacophore, and the specific di-halogenation of this compound offers significant synthetic versatility, making it a valuable intermediate in the construction of complex, biologically active molecules.[1][2]

Core Molecular Profile and Physicochemical Properties

This compound is a solid, aromatic heterocyclic compound. Its fundamental identity is defined by its molecular formula and weight, which are critical for all stoichiometric calculations in synthesis and analysis.

The compound's utility in drug discovery is further suggested by its computed physicochemical properties, which are summarized in the table below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Monoisotopic Mass | 241.92464 Da | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| CAS Number | 1309774-03-5 | ChemicalBook[6] |

Strategic Importance in Medicinal Chemistry

The true value of this compound lies not just in its structure, but in its function as a versatile synthetic intermediate. The naphthyridine core is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities, including potential treatments for neurological disorders, cancer, and infectious diseases.[1][7]

The Causality of Di-halogenation: The key to this molecule's utility is the presence of two different halogen atoms at distinct positions. Bromine and chlorine substituents on an aromatic core serve as "synthetic handles" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Crucially, the C-Br bond is typically more reactive than the C-Cl bond in these reactions. This differential reactivity allows for selective and sequential functionalization . A researcher can first perform a cross-coupling reaction at the more reactive 7-position (bromine) while leaving the 2-position (chlorine) intact. Subsequently, a second, different coupling reaction can be carried out at the chlorine position, often under more forcing conditions. This strategic, stepwise approach is fundamental to building molecular diversity and generating libraries of complex derivatives from a single, advanced intermediate.[2]

Synthetic Workflow and Rationale

The synthesis of substituted 1,5-naphthyridines can be achieved through various established routes, often involving the cyclization of appropriately substituted pyridines.[8][9] A common and effective method for creating the 2-chloro-1,5-naphthyridine core is through the Vilsmeier-Haack reaction, followed by halogenation.

The diagram below outlines a representative workflow for the synthesis of the title compound.

Caption: A representative synthetic workflow for this compound.

Workflow Rationale:

-

Core Formation: The synthesis begins with a Vilsmeier-Haack cyclization of an N-acylaminopyridine.[10] This reaction efficiently constructs the fused pyridine rings to form a chloro- and formyl-substituted naphthyridine.

-

Functional Group Manipulation: The initial product is converted to a naphthyridinone. This step is crucial as the ketone/enol tautomer facilitates subsequent electrophilic aromatic substitution.

-

Halogenation: The naphthyridinone is first brominated, typically using N-Bromosuccinimide (NBS). The existing ring nitrogens direct the bromination to the 7-position. The final step involves converting the hydroxyl group back to a chloride using a strong chlorinating agent like phosphorus oxychloride (POCl₃), yielding the target molecule.[11]

Experimental Protocol: Application in Suzuki-Miyaura Cross-Coupling

This protocol details a standard procedure for the selective Suzuki-Miyaura coupling at the C7-Br position of this compound. This exemplifies its use as a building block.

Objective: To synthesize 2-chloro-7-(4-methoxyphenyl)-1,5-naphthyridine.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

Inert Atmosphere: Assemble the flask and condenser, then flush the system with nitrogen for 15 minutes. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

-

Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane. This allows the ligand and metal to form the active catalytic species before being introduced to the main reaction.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the main flask, followed by the catalyst mixture.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-chloro-7-(4-methoxyphenyl)-1,5-naphthyridine.

Self-Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the successful and selective coupling at the bromine position.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Reddy, T. S., & G, N. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(1), 101689. [Link]

-

Journal of Chemical Health Risks. Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link]

-

Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Chemsrc. 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine | CAS#:2256059-92-2. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Wujec, M., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(19), 6296. [Link]

-

Turos, G., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-960. [Link]

-

Ikekawa, N. (1958). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 269-272. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H4BrClN2 | CID 58310544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 97267-61-3|3-Bromo-8-chloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 6. This compound | 1309774-03-5 [chemicalbook.com]

- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]

- 8. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine from Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Among the functionalized 1,5-naphthyridines, 7-bromo-2-chloro-1,5-naphthyridine stands out as a versatile building block, offering two distinct halogenated sites for further chemical elaboration. This guide provides a comprehensive overview of the synthetic strategies for accessing this key intermediate, with a particular focus on routes commencing from readily available aminopyridines.

I. Strategic Approaches to the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system from aminopyridine precursors is a cornerstone of its synthesis. Several classical and modern synthetic methodologies can be employed, with the Skraup-Doebner-von Miller reaction and its variations being particularly prominent.

A. The Skraup-Doebner-von Miller Reaction: A Classic for Quinoline and Naphthyridine Synthesis

The Skraup-Doebner-von Miller reaction is a powerful method for the synthesis of quinolines and, by extension, naphthyridines.[1][2] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, typically generated in situ, in the presence of a strong acid and an oxidizing agent.[3][4] The general mechanism involves a series of conjugate additions, cyclizations, and dehydration/oxidation steps to furnish the fused heterocyclic system.[2][5]

For the synthesis of the 1,5-naphthyridine core, a 3-aminopyridine derivative serves as the aromatic amine component. The choice of the α,β-unsaturated carbonyl precursor is critical in determining the substitution pattern of the resulting naphthyridine.

B. Synthesis of the Key Precursor: 2-Amino-5-bromopyridine

A common and logical starting point for the synthesis of 7-bromo-substituted 1,5-naphthyridines is 2-amino-5-bromopyridine. This intermediate can be prepared through the bromination of 2-aminopyridine.[6] Several methods exist for this transformation, including direct bromination with bromine or employing milder brominating agents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide to enhance regioselectivity and minimize side reactions.[7][8] The synthesis of 2-amino-5-bromopyridine is a crucial first step, and its purity is paramount for the success of subsequent reactions.[9]

II. Synthetic Pathway to 7-Bromo-2-hydroxy-1,5-naphthyridine

A prevalent strategy for introducing the 2-chloro substituent involves the initial formation of a 2-hydroxy-1,5-naphthyridine, which can then be converted to the desired chloride.

A. Cyclization to Form the Naphthyridinone Core

Starting with 2-amino-5-bromopyridine, a cyclization reaction is performed to construct the second ring of the 1,5-naphthyridine system. A common approach is the Conrad-Limpach reaction or a similar condensation with a β-ketoester, such as diethyl malonate or a related derivative.[10] This reaction typically proceeds by initial formation of an enamine intermediate, followed by thermal or acid-catalyzed cyclization to yield a 4-hydroxy-1,5-naphthyridinone. For the synthesis of a 2-hydroxy derivative, a different cyclizing agent is required.

A plausible route involves a reaction analogous to the Skraup synthesis, where 2-amino-5-bromopyridine is reacted with a three-carbon synthon that can cyclize to form the desired pyridinone ring. For instance, reaction with acrylic acid or its derivatives under acidic and oxidizing conditions can lead to the formation of 7-bromo-1,5-naphthyridin-2(1H)-one (7-bromo-2-hydroxy-1,5-naphthyridine).

Experimental Protocol: Synthesis of 7-Bromo-2-hydroxy-1,5-naphthyridine (Illustrative)

-

Step 1: Synthesis of 2-Amino-5-bromopyridine. To a solution of 2-aminopyridine in a suitable solvent such as chloroform or acetic acid, a brominating agent like phenyltrimethylammonium tribromide is added portion-wise at a controlled temperature (e.g., 30°C).[7][8] The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite and then a saturated sodium chloride solution.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.[7]

-

Step 2: Cyclization to 7-Bromo-2-hydroxy-1,5-naphthyridine. 2-Amino-5-bromopyridine is subjected to a Skraup-type reaction. A mixture of 2-amino-5-bromopyridine, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene corresponding to the starting amine) is heated. The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

III. Conversion of the Hydroxynaphthyridine to the Chloronaphthyridine

The transformation of a 2-hydroxynaphthyridine (or its tautomeric 1,5-naphthyridin-2(1H)-one form) into a 2-chloronaphthyridine is a standard and crucial step.[10] This is typically achieved using a chlorinating agent that can convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

A. Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this conversion.[10][11] The reaction is often carried out at elevated temperatures, sometimes in the presence of a base like N,N-dimethylaniline or triethylamine to neutralize the generated HCl. The mechanism involves the formation of a phosphate ester intermediate, which is then susceptible to nucleophilic attack by chloride.

Experimental Protocol: Synthesis of this compound

-

Step 1: Chlorination of 7-Bromo-2-hydroxy-1,5-naphthyridine. 7-Bromo-2-hydroxy-1,5-naphthyridine is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude this compound. The solid is collected by filtration, washed thoroughly with water, and dried. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.

IV. Alternative Synthetic Strategies

While the pathway described above is a robust and widely used method, other synthetic approaches can also be considered.

A. Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction can be a powerful tool for the synthesis of chloro-substituted heterocyclic aldehydes.[11][12] Starting from an appropriate N-acyl-3-aminopyridine, treatment with a Vilsmeier reagent (POCl₃ and DMF) can lead to a one-pot cyclization and chlorination to afford a 2-chloro-1,5-naphthyridine derivative.[11] If the starting aminopyridine is appropriately substituted with bromine, this could provide a direct route to this compound.

B. Sandmeyer-type Reactions

Another potential, though less common, approach could involve the synthesis of a 2-amino-7-bromo-1,5-naphthyridine intermediate. The amino group could then be converted to a chloro group via a Sandmeyer reaction.[13][14] This would involve diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a copper(I) chloride solution.[15][16][17] This strategy, however, relies on the successful synthesis of the requisite aminobromonaphthyridine precursor.

V. Characterization and Data

The final product, this compound, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point (mp): As an indicator of purity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂[18] |

| Molecular Weight | 243.49 g/mol [18] |

| Appearance | Off-white to yellow solid |

| CAS Number | 1309774-03-5[18][19] |

VI. Logical Workflow for Synthesis

The following diagram illustrates the primary synthetic pathway discussed in this guide.

Caption: Synthetic route to this compound.

VII. Conclusion

The synthesis of this compound from aminopyridines is a multi-step process that relies on well-established organic transformations. The key steps involve the regioselective bromination of an aminopyridine, construction of the naphthyridine core through a cyclization reaction, and subsequent conversion of a hydroxyl group to a chloride. Careful optimization of reaction conditions and rigorous purification of intermediates are crucial for obtaining the final product in high yield and purity. This versatile building block serves as a valuable starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

-

Al-Tel, T. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(11), 3328. [Link][10]

-

Paudler, W. W.; Kress, T. J. The Naphthyridines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 2008; pp 1–105. [Link][20]

-

ScienceDirect. Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. [Link][21]

-

PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link][22]

-

Patsnap. Preparation method of 2-amino-5-bromopyridine. [7]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link][9]

-

Google Patents. A kind of preparation method of 2- amino -5- bromopyridine. [8]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][1]

-

Journal of Chemical Health Risks. Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link][11]

-

PrepChem. Synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-5-chloro-3-hydroxy-isoindolin-1-one. [Link][23]

-

ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link][12]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link][15]

-

Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. [Link][24]

-

ResearchGate. Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. [Link][25]

-

Sci-Hub. Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. [Link][26]

-

ResearchGate. Preparation of 1,5-naphthyridines from 3-aminopyridines and carbonyl derivatives. [Link][28]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link][3]

-

ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link][4]

-

ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link][29]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link][5]

-

MDPI. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link][30]

-

Organic Chemistry Portal. Intermolecular Hydrazinative Halogenation of Alkenes with Potassium Halides as Nucleophilic Halogen Sources: Modular Entry to Phenelzine Derivatives. [Link][31]

-

ResearchGate. Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. [Link][32]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. byjus.com [byjus.com]

- 18. This compound | C8H4BrClN2 | CID 58310544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | 1309774-03-5 [chemicalbook.com]

- 20. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 21. researchgate.net [researchgate.net]

- 22. prepchem.com [prepchem.com]

- 23. prepchem.com [prepchem.com]

- 24. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. sci-hub.box [sci-hub.box]

- 27. lookchem.com [lookchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Intermolecular Hydrazinative Halogenation of Alkenes with Potassium Halides as Nucleophilic Halogen Sources: Modular Entry to Phenelzine Derivatives [organic-chemistry.org]

- 32. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-Bromo-2-chloro-1,5-naphthyridine: A Technical Guide for Researchers

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and functional properties. The targeted introduction of halogen substituents, such as bromine and chlorine, provides crucial anchor points for further synthetic modifications and significantly influences the molecule's physicochemical characteristics. This technical guide presents a comprehensive overview of the spectroscopic signature of a key derivative, 7-Bromo-2-chloro-1,5-naphthyridine, designed for researchers, scientists, and professionals in drug development. In the absence of extensive publicly available experimental data, this guide provides predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Data

The structural and electronic properties of this compound (C₈H₄BrClN₂) dictate its unique spectroscopic fingerprint. The following sections detail the anticipated data from core analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of substituent effects on the naphthyridine core.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | ~2.0 | H-8 |

| ~8.45 | d | ~8.5 | H-4 |

| ~8.20 | d | ~2.0 | H-6 |

| ~7.70 | d | ~8.5 | H-3 |

Rationale: The protons on the naphthyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effects of the nitrogen atoms and the halogen substituents will deshield these protons. H-4 and H-8 are adjacent to a nitrogen atom, shifting them significantly downfield. The bromine at position 7 will deshield the adjacent H-6 and H-8 protons. The chlorine at position 2 will similarly influence the chemical shift of H-3 and H-4. The coupling constants are predicted based on typical ortho-coupling in aromatic systems.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~152 | C-8a |

| ~145 | C-4a |

| ~142 | C-4 |

| ~138 | C-6 |

| ~125 | C-3 |

| ~122 | C-8 |

| ~120 | C-7 |

Rationale: The carbon atoms directly bonded to the electronegative nitrogen, chlorine, and bromine atoms (C-2, C-7, C-8a, and C-4a) are expected to be the most deshielded. The remaining carbons of the aromatic system will resonate at slightly higher fields.[1] Online prediction tools can provide a good starting point for estimating these chemical shifts.[2][3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3100-3000 | Aromatic C-H stretching | Medium to Weak |

| 1600-1585 | C=N stretching | Medium |

| 1500-1400 | Aromatic C=C stretching | Medium to Strong |

| 850-550 | C-Cl stretching | Strong |

| 690-515 | C-Br stretching | Strong |

| 900-675 | C-H out-of-plane bending | Strong |

Rationale: The spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹.[4][5][6] The C=N and C=C stretching vibrations within the naphthyridine ring will appear in the 1600-1400 cm⁻¹ region.[4] The most prominent and diagnostic peaks will be the strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br stretching vibrations.[5][7]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in prominent peaks at m/z values corresponding to the different isotopic combinations. The calculated monoisotopic mass is approximately 241.9246 g/mol .

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through the loss of halogen atoms or small neutral molecules.[8] Common fragmentation patterns for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) or the corresponding hydrogen halide (HBr or HCl).[8][9][10][11]

Experimental Protocols

The following sections provide detailed, standardized protocols for the acquisition of spectroscopic data for this compound. These protocols are designed to ensure data quality and reproducibility.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of solid this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.[12]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon resonances (typically 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons.[13][14]

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[15]

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

ATR-FTIR Data Acquisition Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Protocol:

-

Instrument Preparation:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Clean the surface of the ATR crystal (e.g., diamond or germanium) with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.[16]

-

-

Background Collection:

-

Sample Measurement:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply consistent pressure and ensure intimate contact between the sample and the crystal surface.[16]

-

Acquire the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.

-

-

Data Processing and Cleanup:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Thoroughly clean the ATR crystal immediately after the measurement to avoid cross-contamination of subsequent samples.

-

HRMS Data Acquisition Workflow

Caption: Workflow for HRMS data acquisition and analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a high-purity solvent such as methanol or acetonitrile. The sample should be fully dissolved to avoid clogging the instrument's sample introduction system.

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known calibration standard to ensure high mass accuracy.[21]

-

Sample Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer's ion source, for example, via direct infusion using a syringe pump.

-

Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.[22]

-

-

Mass Analysis:

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass for the elemental formula C₈H₄BrClN₂.

-

Analyze the isotopic distribution of the molecular ion peak and compare it with the theoretical pattern predicted based on the natural abundances of the isotopes of bromine and chlorine.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to support the structural assignment.[25]

-

Conclusion

This technical guide provides a foundational spectroscopic framework for this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust starting point for the characterization of this and structurally related compounds. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable, and comparable spectroscopic data, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Khakwani, S.; Aslam, S.; Shahi, M. N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry2016 , 28, 2385-2387. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Scientific Reports. [Link]

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

-

Basic Practical NMR Concepts. Michigan State University. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society. [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Missouri–St. Louis. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

IR: alkyl halides. University of Colorado Boulder. [Link]

-

High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

-

Chapter 1 – HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ResearchGate. [Link]

-

Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Center for Biotechnology Information. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. [Link]

Sources

- 1. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Visualizer loader [nmrdb.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. asianpubs.org [asianpubs.org]

- 9. whitman.edu [whitman.edu]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. agilent.com [agilent.com]

- 17. mt.com [mt.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 21. algimed.com [algimed.com]

- 22. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 25. measurlabs.com [measurlabs.com]

An In-depth Technical Guide on the Solubility of 7-Bromo-2-chloro-1,5-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the solubility characteristics of 7-Bromo-2-chloro-1,5-naphthyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited direct public data on this specific molecule, this paper establishes a framework for solubility determination based on the physicochemical properties of the 1,5-naphthyridine core, general principles of solubility for halogenated heterocyclic compounds, and established experimental methodologies.

Introduction: The Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the drug development pipeline, influencing everything from initial high-throughput screening to formulation and bioavailability.[1] For complex heterocyclic molecules like this compound, understanding their behavior in various organic solvents is paramount for synthesis, purification, and the preparation of stock solutions for biological assays. Poor solubility can be a significant hurdle, leading to challenges in formulation and potentially hindering the progression of promising drug candidates.[2]

The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds. The introduction of bromo and chloro substituents, as in the case of this compound, significantly modulates the molecule's electronic and steric properties, thereby impacting its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility in different organic solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

Key computed properties for this compound are summarized in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | PubChem[3] |

| Molecular Weight | 243.49 g/mol | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The positive XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents than in aqueous media. The presence of two nitrogen atoms as hydrogen bond acceptors can facilitate interactions with protic solvents.

Principles Governing Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, the following factors are key determinants:

-

Polarity: The molecule possesses both polar (C-Cl, C-Br, and the nitrogen atoms) and nonpolar (the aromatic rings) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both aspects of the structure.

-

Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding, potentially enhancing solubility. Aprotic polar solvents such as DMSO and DMF can also interact favorably through dipole-dipole interactions.

-

Dispersion Forces: The planar aromatic structure allows for significant van der Waals interactions. Solvents with large, polarizable atoms or aromatic character (e.g., dichloromethane, toluene) can effectively interact with the molecule through these forces.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[4][5]

Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a step-by-step guide for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of the compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[2]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture for 24 to 72 hours to ensure that equilibrium is reached.[2]

-

Phase Separation: After the incubation period, cease agitation and allow the vials to stand at the same temperature for at least one hour to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.

-

Analysis: Dilute the filtered sample with a suitable solvent (if necessary) and analyze it using a validated HPLC-UV method to determine the concentration of the dissolved compound.[1]

-

Quantification: Calculate the solubility based on a pre-established calibration curve of the compound in the same solvent.

Expected Solubility Trends in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. DMSO is a particularly strong organic solvent.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity and polarizability of these solvents are well-suited to interact with the halogenated aromatic structure. |

| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can engage in hydrogen bonding with the nitrogen atoms, but the overall lipophilic character of the molecule may limit very high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Low to Moderate | While π-π stacking interactions are possible, the polarity of the molecule may not be ideally matched with these nonpolar solvents. |

| Alkanes | Hexane, Heptane | Very Low/Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar functionalities of the molecule. |

High-Throughput Screening for Rapid Solubility Assessment

For early-stage drug discovery, a high-throughput screening (HTS) approach can be used to rapidly assess the approximate solubility in a panel of solvents.[7]

HTS Solubility Assay Protocol

Objective: To quickly estimate the solubility of this compound across a range of organic solvents.

Materials:

-

Stock solution of the compound in a highly soluble solvent (e.g., DMSO)

-

96-well microplate

-

Panel of selected organic solvents

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler

Procedure:

-

Plate Preparation: In a 96-well plate, add a small, fixed amount of the compound stock solution to each well.

-

Solvent Evaporation: Evaporate the DMSO to leave a thin film of the compound at the bottom of each well.

-

Solvent Addition: Add the selected organic solvents to the respective wells.

-

Equilibration: Seal the plate and shake for a defined period (e.g., 2-24 hours) at a controlled temperature.

-

Analysis: Measure the concentration of the dissolved compound. This can be done via direct UV-Vis absorbance reading if the solvent does not interfere, or by analyzing aliquots by HPLC.[6][7]

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to determine the solubility of this compound with high accuracy. The recommended shake-flask method, coupled with HPLC analysis, remains the most reliable approach for generating the high-quality data essential for advancing drug discovery and development projects.

References

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.).

- THE NAPHTHYRIDINES. (n.d.).

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).

-

CAS#:2256059-92-2 | 7-Bromo-2-chloro-3-methyl-1,5-naphthyridine. (2025). Chemsrc. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. This compound | C8H4BrClN2 | CID 58310544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Selective Functionalization of 7-Bromo-2-chloro-1,5-naphthyridine: A Comparative Analysis of C-Br versus C-Cl Bond Reactivity

Abstract

The 1,5-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous pharmacologically active agents.[1][2] The dihalogenated derivative, 7-Bromo-2-chloro-1,5-naphthyridine, represents a highly versatile and strategic building block for the synthesis of complex molecules in drug discovery. Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for sequential, site-selective functionalization. This guide provides an in-depth analysis of the principles governing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions. We offer field-proven experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, demonstrating the preferential reactivity of the C-Br bond and outlining strategies for subsequent modification at the C-Cl position.

Foundational Principles: Understanding Halogen Reactivity in Heteroaromatic Systems

The ability to selectively functionalize one position on a dihalogenated scaffold is a cornerstone of modern synthetic strategy. This selectivity is not arbitrary; it is governed by a confluence of fundamental chemical principles. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen (C-X) bond is primarily dictated by its bond dissociation energy (BDE).

The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[3] This step is kinetically more favorable for weaker bonds. The BDEs of carbon-halogen bonds follow a clear trend: C-I < C-Br < C-Cl < C-F.[4][5] Consequently, the relative reactivity in oxidative addition follows the same order: I > Br > Cl.[6][7]

For this compound, this intrinsic difference in bond strength is the dominant factor controlling its reactivity profile. The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 328 kJ/mol), making it the primary site for oxidative addition under standard catalytic conditions.[4]

While electronic effects from the heteroaromatic ring system also play a role—positions alpha to the nitrogen atoms (like C2) are more electron-deficient—the substantial energy difference between the C-Br and C-Cl bonds typically overrides these more subtle influences in cross-coupling reactions.[8][9]

Caption: Relative reactivity of C-X bonds in the target molecule.

Selective C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[7] When applied to this compound, the reaction exhibits excellent chemoselectivity for the C-Br bond at the C7 position. This allows for the introduction of a diverse range of aryl and heteroaryl substituents while preserving the C-Cl bond for subsequent elaboration.

The causality for this selectivity lies in the preferential oxidative addition of the weaker C-Br bond to the Pd(0) catalyst, initiating the catalytic cycle. Standard catalysts such as Pd(dppf)Cl₂ or systems generated from Pd(OAc)₂ with phosphine ligands are highly effective for this transformation.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Selective Suzuki Coupling at C7

Objective: To synthesize 7-(4-methoxyphenyl)-2-chloro-1,5-naphthyridine.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Scope of Suzuki-Miyaura Coupling at C7

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Conditions | Yield (%) |

| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O, 90°C, 6h | 92 |

| 2 | 4-Acetylphenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O, 85°C, 8h | 88 |

| 3 | Thiophene-3-boronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O, 90°C, 5h | 95 |

| 4 | Pyridine-4-boronic Acid | XPhos Pd G3 (2) | K₃PO₄ | 2-MeTHF, 100°C, 12h | 85 |

Yields are representative and may vary based on specific reaction scale and purification.

Selective C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds.[10][11] This methodology is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the reaction on this compound proceeds with high selectivity at the C7-Br position.

The choice of ligand is critical for a successful Buchwald-Hartwig amination.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[13]

Caption: Generalized Buchwald-Hartwig amination cycle.

Experimental Protocol: Selective Amination at C7

Objective: To synthesize N-benzyl-(2-chloro-1,5-naphthyridin-7-yl)amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a flame-dried Schlenk tube.

-

Add anhydrous toluene, followed by this compound and then benzylamine.

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude residue via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

Selective C-Csp Bond Formation: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a powerful route to conjugated enynes and arylalkynes.[14][15] This reaction, co-catalyzed by palladium and copper(I), also demonstrates excellent selectivity for the C7-Br position of this compound. The underlying principle remains the same: the facile oxidative addition of the C-Br bond to the palladium(0) center.[16]

Experimental Protocol: Selective Sonogashira Coupling at C7

Objective: To synthesize 7-(phenylethynyl)-2-chloro-1,5-naphthyridine.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (TEA) (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and anhydrous triethylamine.

-

Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst formation.

-

Add phenylacetylene dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-8 hours).

-

Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired alkynylated naphthyridine.

Activating the C-Cl Bond: Strategies for Sequential Functionalization

After selective functionalization at the C7 position, the remaining C2-Cl bond serves as a valuable synthetic handle for further diversification. As the C-Cl bond is significantly stronger and less reactive, its cleavage requires more forcing conditions.[17]

Key Strategic Adjustments:

-

Elevated Temperatures: Reactions often require higher temperatures (e.g., 120-150 °C) to overcome the higher activation energy of oxidative addition.

-

Specialized Catalysts: Highly active, state-of-the-art catalyst systems are often necessary. These typically feature bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) or biaryl phosphines (e.g., Buchwald ligands) that are specifically designed to activate robust C-Cl bonds.[9]

-

Stronger Bases: For reactions like Suzuki-Miyaura or Buchwald-Hartwig, stronger bases such as potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) may be required to facilitate key steps in the catalytic cycle.

By employing these more rigorous conditions, a second, different substituent can be introduced at the C2 position, completing a powerful one-pot or two-step sequential cross-coupling strategy.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a robust and predictable platform for controlled, site-selective synthesis. The C7-Br bond is the primary site of reactivity for a range of palladium-catalyzed cross-coupling reactions under standard conditions, a direct consequence of its lower bond dissociation energy. This inherent chemoselectivity enables the clean installation of aryl, amino, and alkynyl groups, leaving the C2-Cl bond intact. The subsequent functionalization of this more resilient C-Cl bond can be achieved through the strategic use of highly active catalyst systems and more forcing reaction conditions. This powerful orthogonal relationship makes this compound an invaluable building block for medicinal chemists and drug development professionals aiming to rapidly explore chemical space around the privileged 1,5-naphthyridine core.

References

-

Cressier, B., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. Available at: [Link]

-

Procter, D. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. Available at: [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

-

Gademann, K., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

van der Vlugt, J. I., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal. Available at: [Link]

-

Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

-

Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Alvarez-Builla, J., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-